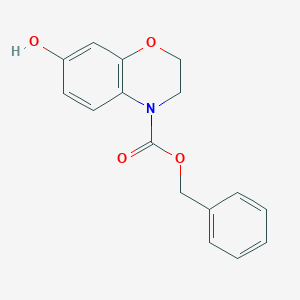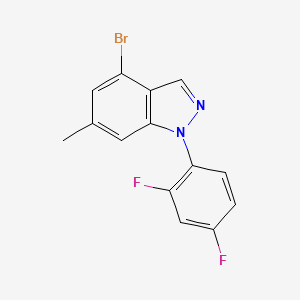![molecular formula C12H14BrN5O B8477239 3-[[5-(azetidin-3-yl)-1H-pyrazol-3-yl]amino]-5-bromo-1-methylpyridin-2-one](/img/structure/B8477239.png)
3-[[5-(azetidin-3-yl)-1H-pyrazol-3-yl]amino]-5-bromo-1-methylpyridin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[[5-(azetidin-3-yl)-1H-pyrazol-3-yl]amino]-5-bromo-1-methylpyridin-2-one is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of azetidine, pyrazole, and pyridine moieties, which contribute to its distinctive properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[5-(azetidin-3-yl)-1H-pyrazol-3-yl]amino]-5-bromo-1-methylpyridin-2-one typically involves multi-step organic reactions. The process begins with the preparation of the azetidine and pyrazole intermediates, followed by their coupling with a brominated pyridine derivative. Common reagents used in these reactions include brominating agents, coupling reagents, and various solvents to facilitate the reactions under controlled conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, ensuring the purity of intermediates, and employing efficient purification techniques to obtain the final product in high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-[[5-(azetidin-3-yl)-1H-pyrazol-3-yl]amino]-5-bromo-1-methylpyridin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify specific functional groups within the molecule.
Substitution: The bromine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
3-[[5-(azetidin-3-yl)-1H-pyrazol-3-yl]amino]-5-bromo-1-methylpyridin-2-one has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-[[5-(azetidin-3-yl)-1H-pyrazol-3-yl]amino]-5-bromo-1-methylpyridin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
- 5-(Azetidin-3-yl)-1H-1,2,3,4-tetrazole
- 5-(Azetidin-3-yl)-1H-pyrazole
- 5-Bromo-1-methylpyridin-2(1H)-one
Uniqueness
3-[[5-(azetidin-3-yl)-1H-pyrazol-3-yl]amino]-5-bromo-1-methylpyridin-2-one stands out due to its combination of azetidine, pyrazole, and pyridine moieties, which confer unique reactivity and potential applications. Its ability to undergo diverse chemical reactions and interact with various molecular targets makes it a valuable compound for scientific research and industrial applications.
Propiedades
Fórmula molecular |
C12H14BrN5O |
|---|---|
Peso molecular |
324.18 g/mol |
Nombre IUPAC |
3-[[5-(azetidin-3-yl)-1H-pyrazol-3-yl]amino]-5-bromo-1-methylpyridin-2-one |
InChI |
InChI=1S/C12H14BrN5O/c1-18-6-8(13)2-10(12(18)19)15-11-3-9(16-17-11)7-4-14-5-7/h2-3,6-7,14H,4-5H2,1H3,(H2,15,16,17) |
Clave InChI |
HCUAIMQBGXJHEK-UHFFFAOYSA-N |
SMILES canónico |
CN1C=C(C=C(C1=O)NC2=NNC(=C2)C3CNC3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-Cyclobutyl-2,4,5,6,7,8-hexahydropyrazolo[3,4-d]azepine](/img/structure/B8477168.png)








![2-[4-(1-Naphthyl)-1-piperazinyl]ethanamine](/img/structure/B8477254.png)


